molecular formula C15H14FNO B15219367 N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

Cat. No.: B15219367
M. Wt: 243.28 g/mol
InChI Key: OYSQQZZXUQEUAA-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide: is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the amide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-2-methylphenyl)acetamide
  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
  • 2-fluoro-4-methylphenol

Uniqueness

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group on the benzene ring enhances its stability and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18)

InChI Key

OYSQQZZXUQEUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C

Origin of Product

United States

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